
Lithosperman B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithosperman B is a natural product found in Lithospermum erythrorhizon with data available.
Applications De Recherche Scientifique
Myocardial Protection
Lithosperman B, isolated from Salvia miltiorrhiza, demonstrates a protective effect on the heart. Studies have shown that it reduces myocardial damage in rabbit ischemia-reperfusion models and acts as an effective antioxidant-based myocardial protector (Fung et al., 1993) (Fung et al., 1993).
Pharmacokinetics and Metabolism
Research involving rats has explored the metabolism and pharmacokinetics of this compound. The primary metabolic pathway for this compound involves methylation, and its methylated metabolites are excreted via bile and feces (Cui et al., 2008).
Anti-Apoptotic Effects
This compound exhibits protective roles in cellular models, such as preventing cytokine-induced apoptosis in pancreatic β-cells. It activates anti-apoptotic pathways and alleviates apoptotic pathways, indicating potential therapeutic applications for conditions like diabetes (Lee et al., 2011).
Hepatoprotective Activity
This compound has shown potent hepatoprotective activity in both in vitro and in vivo models. This includes protection against liver injuries induced by substances like carbon tetrachloride or D-galactosamine/lipopolysaccharide (Hase et al., 1997).
Renoprotective Effects
In studies involving diabetic animal models, this compound demonstrated renoprotective effects, such as reducing blood pressure and oxidative stress, and inhibiting the progression of kidney diseases (Kang et al., 2008) (Park et al., 2017).
Inflammation and Colitis
Magnesium this compound has shown therapeutic effects against acute and chronic colitis by inhibiting activation of certain inflammatory pathways (Jiang et al., 2016).
Hypoglycemic Activity
This compound has been identified to exert hypoglycemic effects in animal models, indicating potential applications in managing diabetes (Konno et al., 1985).
Antioxidant Properties
Studies indicate that this compound has antioxidant effects, which could be beneficial in conditions like diabetic retinopathy and other oxidative stress-related disorders (Jin et al., 2014).
Propriétés
Formule moléculaire |
C36H30O16 |
|---|---|
Poids moléculaire |
718.6 g/mol |
Nom IUPAC |
2-[(E)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,5-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H30O16/c37-20-13-19(14-21(38)15-20)32-31(36(49)51-28(35(47)48)12-17-2-6-23(40)26(43)10-17)30-18(3-7-24(41)33(30)52-32)4-8-29(44)50-27(34(45)46)11-16-1-5-22(39)25(42)9-16/h1-10,13-15,27-28,31-32,37-43H,11-12H2,(H,45,46)(H,47,48)/b8-4+ |
Clé InChI |
MLLNSAKYYJBTKG-XBXARRHUSA-N |
SMILES isomérique |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=CC(=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=CC(=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=CC(=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Synonymes |
lithosperman lithosperman A lithosperman B lithosperman C lithospermans |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



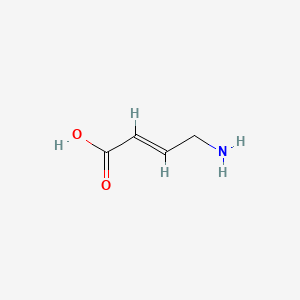
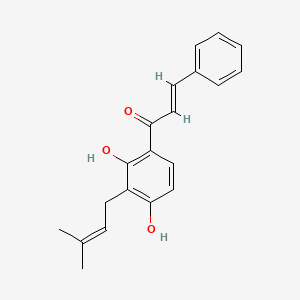
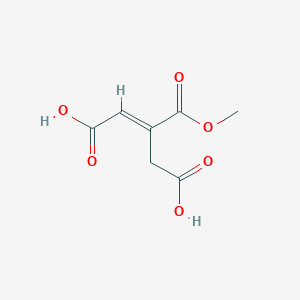
![(4S)-6-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-6-oxohexanoic acid](/img/structure/B1234109.png)

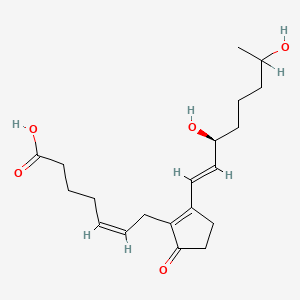

![4-[[5-[(2,6-Dichlorophenyl)sulfonylmethyl]-2-furanyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1234115.png)

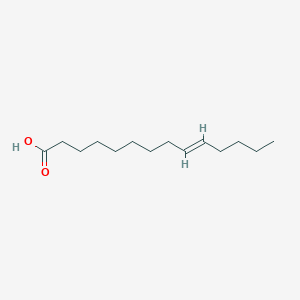
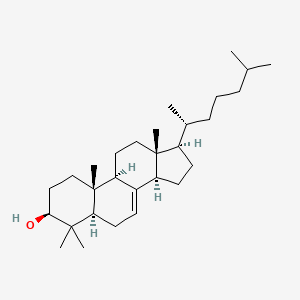
![methyl (2E)-2-[1,11,16,21-tetrahydroxy-10,20,24,29-tetramethyl-5-(2-methylprop-1-enyl)-9,25-dioxo-4,8,27,28-tetraoxapentacyclo[17.7.1.13,7.111,15.021,26]nonacosan-13-ylidene]acetate](/img/structure/B1234122.png)
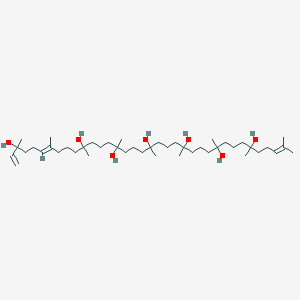
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycerol 3-(2-aminoethylphosphonate)](/img/structure/B1234126.png)